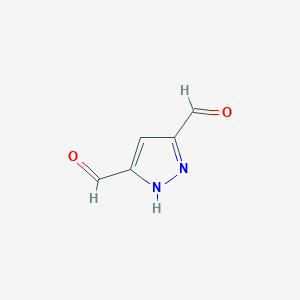

1h-Pyrazole-3,5-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-3,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-2-4-1-5(3-9)7-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFLZXZCXWMSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrazole Heterocycle: Fundamental Importance and Functional Versatility

The pyrazole (B372694) ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of organic synthesis, medicinal chemistry, and materials science. smolecule.comcapes.gov.brresearchgate.net Its importance stems from a combination of its unique structural features and remarkable chemical versatility. smolecule.comthieme-connect.com As an aromatic heterocycle, the pyrazole nucleus is relatively stable and resistant to oxidation and reduction, yet it possesses distinct sites for chemical modification. epa.gov The structure contains a pyrrole-type nitrogen (a proton donor) and a pyridine-type nitrogen (a proton acceptor), which allows for diverse bonding interactions. capes.gov.br

The chemistry of pyrazoles is rich and multifaceted. smolecule.com The ring system has defined electrophilic and nucleophilic centers; positions 3 and 5 are susceptible to nucleophilic attack, while position 4 is favored for electrophilic substitution reactions. wiley.com This predictable reactivity allows chemists to strategically introduce a wide array of functional groups, leading to a vast library of derivatives. researchgate.netwiley.com Furthermore, the ability of the pyrazole ring to exhibit tautomerism, a phenomenon where protons can migrate between the two nitrogen atoms, can influence its reactivity and interaction with biological targets. smolecule.comresearchgate.net

This functional versatility has established pyrazole-containing compounds as "privileged scaffolds" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. researchgate.netthieme-connect.comambeed.commdpi.com Beyond medicine, pyrazole derivatives are integral to the development of agrochemicals, dyes, and fluorescent agents for bioimaging. thieme-connect.comresearchgate.netnih.gov Their ability to act as ligands for metal ions has also made them crucial components in coordination chemistry and the construction of functional materials. capes.gov.br

1h Pyrazole 3,5 Dicarbaldehyde: a Key Bifunctional Building Block and Its Research Landscape

Classical and Historical Synthetic Pathways

The foundational syntheses of the pyrazole ring system provide the basis for accessing a wide array of substituted analogs, including dicarbonyl compounds. These methods are characterized by the construction of the heterocyclic ring from acyclic precursors.

Historically, the most fundamental approach to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. youtube.comyoutube.com This reaction proceeds through the formation of an imine with one carbonyl group, followed by an enamine formation and subsequent cyclization with the second carbonyl group, ultimately leading to the aromatic pyrazole ring after dehydration. youtube.com This method's versatility allows for the preparation of various pyrazole derivatives by simply changing the substituents on the hydrazine or the 1,3-dicarbonyl starting material. youtube.com

Another classical method for introducing carbonyl functionalities, specifically formyl groups, onto a pre-formed pyrazole nucleus is the Vilsmeier-Haack reaction. umich.eduresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to electrophilically substitute the pyrazole ring, yielding pyrazole-carbaldehydes. umich.eduresearchgate.net While often used to introduce a single formyl group, modifications of this approach can be envisioned for the synthesis of dicarbonyl analogs.

Buchner's method, another historical route, contributes to the synthesis of pyrazole-carboxylic acids, which are direct precursors for pyrazole-carbaldehydes. This reaction involves the cycloaddition of a diazo compound, such as ethyl diazoacetate, with an alkyne. The resulting pyrazole ester can then be further manipulated. While not a direct route to dicarbonyls, its adaptation is crucial for creating the C3 and C5 functionalized pyrazole scaffold necessary for subsequent conversion into the desired dicarbaldehyde.

Modernized and Efficient Synthesis Protocols

Modern approaches often favor multi-step sequences starting from readily available pyrazole precursors. These routes offer better control over regioselectivity and yield, focusing on the chemical transformation of existing functional groups rather than building the ring from scratch.

A prominent and efficient strategy for preparing this compound involves the chemical reduction of 1H-pyrazole-3,5-dicarboxylic acid or its more reactive ester derivatives. This pathway is advantageous as it builds upon a stable, easily accessible pyrazole scaffold.

The necessary precursor, 1H-pyrazole-3,5-dicarboxylic acid, is commonly synthesized via the strong oxidation of a methylated pyrazole, such as 3,5-dimethylpyrazole (B48361). chemicalbook.comwikipedia.org This reaction typically employs a powerful oxidizing agent like potassium permanganate (B83412) in an aqueous solution. The methyl groups at the C3 and C5 positions of the pyrazole ring are oxidized to carboxylic acid groups. chemicalbook.com

A typical procedure involves dissolving 3,5-dimethylpyrazole in heated water and adding potassium permanganate portion-wise to control the exothermic reaction. chemicalbook.com After the reaction is complete, the manganese dioxide byproduct is filtered off, and the resulting 1H-pyrazole-3,5-dicarboxylic acid is precipitated by acidifying the filtrate. chemicalbook.com

Table 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation

| Precursor | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dimethylpyrazole | Potassium Permanganate (KMnO₄) | Water | 70-90 | 1H-Pyrazole-3,5-dicarboxylic acid | 33 | chemicalbook.com |

Direct reduction of dicarboxylic acids to dialdehydes can be challenging. Therefore, a common strategy involves first converting the 1H-pyrazole-3,5-dicarboxylic acid into a more reactive derivative, such as a diester. uni.lu This is typically achieved through Fischer esterification, where the dicarboxylic acid is refluxed with an alcohol (like methanol (B129727) or ethanol) in the presence of a catalytic amount of strong acid.

This esterification yields the corresponding dialkyl 1H-pyrazole-3,5-dicarboxylate (e.g., dimethyl 1H-pyrazole-3,5-dicarboxylate). This diester intermediate can then be selectively reduced to the target this compound using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This two-step process—esterification followed by reduction—is a controlled and high-yielding route to the desired dialdehyde (B1249045).

Table 2: Strategic Pathway from Dicarboxylic Acid to Dicarbaldehyde

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1H-Pyrazole-3,5-dicarboxylic acid | Alcohol (e.g., Methanol), Acid Catalyst | Dimethyl 1H-pyrazole-3,5-dicarboxylate | Formation of a more reactive intermediate for reduction. |

| 2 | Dimethyl 1H-pyrazole-3,5-dicarboxylate | Reducing Agent (e.g., DIBAL-H) | This compound | Selective reduction of the ester to the aldehyde. |

Compound Index

Synthesis from 1H-Pyrazole-3,5-dicarboxylic Acid and its Derivatives

Direct Conversion of Dicarboxylic Acid Salts to Dicarbonyl Species (e.g., diacetylpyrazoles)

The conversion of dicarboxylic acids and their salts into dicarbonyl compounds, such as dialdehydes or diketones, is a crucial transformation for producing versatile building blocks. For the pyrazole core, a direct conversion of a dicarboxylic acid salt to a diacetyl derivative has been reported. This method avoids the intermediate steps of forming more reactive species like acid chlorides.

A notable example is the synthesis of 3,5-diacetyl-1H-pyrazole. thieme-connect.com This process involves the reaction of the monopotassium salt of pyrazole-3,5-dicarboxylic acid with an organolithium reagent. thieme-connect.com The reaction is initiated at a low temperature (-78 °C) and then allowed to proceed at room temperature for an extended period to ensure completion. thieme-connect.com The final product is isolated as a white solid with a substantial yield. thieme-connect.com This methodology demonstrates a direct and effective route from a carboxylate salt to a diketone on the pyrazole scaffold. thieme-connect.com

Table 1: Synthesis of 3,5-Diacetyl-1H-pyrazole from a Dicarboxylic Acid Salt

| Starting Material | Reagent | Solvent | Conditions | Yield | Product |

|---|

Cycloaddition Reactions in Pyrazole Ring Formation

Cycloaddition reactions represent a powerful and fundamental strategy for constructing the pyrazole ring system. These reactions typically involve the joining of two components to form the five-membered heterocyclic core.

The [3+2] dipolar cycloaddition reaction is one of the most common and efficient methods for synthesizing the pyrazole ring. mdpi.comnih.gov This reaction involves a 1,3-dipole, typically a diazo compound, reacting with a dipolarophile, which is usually an alkyne or an alkene. organic-chemistry.org

This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the components. organic-chemistry.org Diazo compounds can be stabilized (e.g., α-diazocarbonyl compounds) or generated in situ from precursors like N-tosylhydrazones to improve safety and handling. organic-chemistry.org The reaction of diazo compounds with alkynes leads directly to pyrazoles, while reaction with alkenes forms intermediate pyrazolines that can be subsequently oxidized to the aromatic pyrazole ring. thieme-connect.com

Research has demonstrated several variations of this reaction:

Catalyst-Free Thermal Conditions: Heating a mixture of a diazo compound and an alkyne is often sufficient to induce cycloaddition, providing pyrazoles in high yields, sometimes without the need for complex purification steps. thieme-connect.com

In Situ Generation of Diazo Compounds: To avoid handling potentially unstable diazo compounds, they can be generated in situ from N-tosylhydrazones. This approach has been used to create 3,5-disubstituted pyrazoles with good yields and regioselectivity. organic-chemistry.org

Four-Step Synthesis: A multi-step sequence starting from methyl diazoacetate and methyl cinnamate (B1238496) can be used to produce 4-phenyl-1H-pyrazole-3,5-dicarbaldehyde. thieme-connect.com This process involves a dipolar cycloaddition to form a pyrazoline, followed by oxidation, reduction, and re-oxidation to yield the target dialdehyde. thieme-connect.com

Table 2: Overview of Dipolar Cycloaddition Strategies for Pyrazole Synthesis

| Diazo Compound Source | Dipolarophile | Key Conditions | Outcome/Product Type |

|---|---|---|---|

| α-Diazocarbonyl substrates | Alkynes | Heating, solvent-free | High yields of pyrazole products, often without work-up. thieme-connect.com |

| Methyl diazoacetate | Methyl cinnamate | Heating (60-90 °C) | Forms a pyrazoline intermediate, which can be converted to 4-phenyl-1H-pyrazole-3,5-dicarbaldehyde. thieme-connect.com |

| N-Tosylhydrazones (in situ diazo generation) | Unactivated bromovinyl acetals (alkyne surrogates) | Base-mediated | Good yields of 3,5-disubstituted pyrazoles. organic-chemistry.org |

Data sourced from Synthesis, 2002 and Organic Chemistry Portal. thieme-connect.comorganic-chemistry.org

Green Chemistry Approaches for Pyrazole-3,5-dicarboxylic Acid Synthesis

The synthesis of 1H-pyrazole-3,5-dicarboxylic acid, a vital precursor for this compound and other derivatives, can be achieved through various methods. nih.govchemicalbook.com In recent years, there has been a growing emphasis on developing environmentally benign or "green" synthetic procedures that minimize waste, avoid harsh reagents, and reduce energy consumption. Several such approaches, including hydrothermal, mechanochemical, and precipitation-based methods, have been applied to the synthesis and application of this compound. researchgate.netresearchgate.net

Hydrothermal synthesis involves conducting chemical reactions in water at elevated temperatures and pressures. This technique is considered a green approach as it uses water, a non-toxic and environmentally safe solvent. 1H-Pyrazole-3,5-dicarboxylic acid has been extensively used under hydrothermal conditions to create complex structures like metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.org

For instance, lanthanide(III) and copper(II) complexes with the 1H-pyrazole-3,5-dicarboxylate linker have been successfully prepared using hydrothermal methods. researchgate.netrsc.org These studies demonstrate that the dicarboxylic acid is stable under these conditions and that this method is effective for producing highly crystalline products. researchgate.netresearchgate.net The use of hydrothermal synthesis in this context highlights a green method for creating advanced materials from this important pyrazole derivative. researchgate.net

Mechanochemical synthesis is a solvent-free or low-solvent technique where mechanical energy (e.g., grinding, milling) is used to initiate chemical reactions. This approach is inherently green as it drastically reduces or eliminates the need for bulk solvents, thereby minimizing chemical waste. rsc.orgresearchgate.net

This method has been successfully applied in the context of 1H-pyrazole-3,5-dicarboxylic acid, primarily for the synthesis of coordination polymers. researchgate.netresearchgate.net Studies comparing different synthetic approaches found that mechanochemistry is a high-yield strategy for producing crystalline lanthanide(III) complexes of 1H-pyrazole-3,5-dicarboxylate. researchgate.net The application of mechanochemical activation underscores its advantages in sustainability for producing pyrazole-based materials. rsc.org

Precipitation is a fundamental and widely used technique for isolating a product from a solution. In the synthesis of 1H-pyrazole-3,5-dicarboxylic acid, a classical and effective method relies on the oxidation of a substituted pyrazole followed by precipitation of the diacid product. chemicalbook.com

A well-documented procedure involves the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate in a heated aqueous solution. chemicalbook.com After the oxidation is complete, the manganese dioxide byproduct is filtered off. The desired 1H-pyrazole-3,5-dicarboxylic acid is then precipitated from the aqueous filtrate by acidification with hydrochloric acid to a pH of 2. chemicalbook.com The resulting white crystalline product can be collected by filtration, yielding the diacid in moderate amounts. chemicalbook.com This method, while using a strong oxidant, is effective and relies on the low solubility of the final product in acidic aqueous media for its isolation. chemicalbook.comchembk.com

Table 3: Comparison of Green Chemistry Approaches for 1H-Pyrazole-3,5-dicarboxylic Acid

| Method | Principle | Key Features | Application Example |

|---|---|---|---|

| Hydrothermal | Reaction in hot, pressurized water. | Uses water as a green solvent; produces highly crystalline materials. | Synthesis of lanthanide and copper coordination polymers with the dicarboxylate linker. researchgate.netrsc.org |

| Mechanochemical | Use of mechanical force (grinding) to drive reactions. | Solvent-free or low-solvent; sustainable and efficient. | High-yield synthesis of lanthanide(III) coordination polymers from the dicarboxylic acid. researchgate.netrsc.org |

| Precipitation-Based | Product isolation based on low solubility after reaction. | Simple work-up; relies on pH adjustment. | Oxidation of 3,5-dimethyl-1H-pyrazole followed by acidification to precipitate the dicarboxylic acid product. chemicalbook.com |

Data sourced from various chemical and research publications. researchgate.netrsc.orgrsc.orgchemicalbook.com

Macrocyclic Pyrazole Architectures: Synthetic Routes

The rigid, planar structure of the pyrazole ring, combined with the reactive aldehyde functionalities at the 3- and 5-positions of this compound, makes it an exceptional precursor for the synthesis of complex macrocyclic frameworks. These large-ring systems are of significant interest in supramolecular chemistry, host-guest chemistry, and materials science.

Dipodal Condensation Reactions for Polyaza Macrocycles

A primary and effective strategy for constructing macrocycles from this compound is through dipodal Schiff base condensation. This reaction involves the formation of imine (-C=N-) linkages between the two aldehyde groups of the pyrazole precursor and the primary amine groups of a linear diamine.

The process typically involves reacting the dialdehyde with a suitable diamine, such as ethylenediamine, propylenediamine, or longer-chain analogues, in a solvent like methanol or ethanol. The reaction can often be catalyzed by a small amount of acid. The stoichiometry of the reactants is crucial; a [1+1] condensation between one molecule of the dialdehyde and one molecule of a diamine leads to the formation of a macrocycle. The selection of the diamine linker is critical as it dictates the size, shape, and flexibility of the resulting polyaza macrocyclic cavity. This method provides a straightforward and modular approach to a diverse range of pyrazole-containing macrocycles, where the pyrazole unit acts as a rigidifying and electronically significant component.

Advanced Functionalization and Derivatization Strategies

Beyond its use in macrocyclization, the this compound core can be further modified to introduce a variety of functional groups. These modifications can be targeted at the carbon atoms of the pyrazole ring (C-functionalization) or the nitrogen atoms (N-functionalization), enabling fine-tuning of the molecule's steric and electronic properties.

Regioselective Substitution at the Pyrazole-C4 Position (e.g., iodination, arylation)

The C4 position of the pyrazole ring is electronically rich and thus susceptible to electrophilic substitution. This reactivity allows for the precise and regioselective introduction of substituents at this site.

Iodination: The direct iodination at the C4 position is a well-established transformation. This can be achieved under mild conditions using various iodinating agents. For instance, treatment of a pyrazole derivative with N-Iodosuccinimide (NIS) in a solvent like acetonitrile (B52724) or dichloromethane (B109758) provides the 4-iodo derivative in high yield. Another effective method involves using elemental iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), in acetic acid. mdpi.comresearchgate.net The resulting 4-iodopyrazole (B32481) is a valuable intermediate for further functionalization.

Arylation: The C4-iodo derivative serves as an excellent precursor for C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. By reacting the 4-iodopyrazole with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, a wide range of aryl groups can be introduced at the C4 position. mdpi.comresearchgate.net This strategy offers a powerful tool for synthesizing complex, sterically demanding pyrazole structures.

| Reaction | Reagents and Conditions | Product | Reference |

| C4-Iodination | N-Iodosuccinimide (NIS), Acetonitrile, Room Temperature | 4-Iodopyrazole | semanticscholar.org |

| C4-Iodination | I₂, Ceric Ammonium Nitrate (CAN), Acetic Acid | 4-Iodopyrazole | mdpi.com |

| C4-Arylation | 4-Iodopyrazole, Arylboronic acid, Pd(PPh₃)₄, Base | 4-Arylpyrazole | mdpi.comresearchgate.net |

N-Functionalization and Alkylation of the Pyrazole Ring (e.g., cyanomethylation, bromoethylation, methylation)

The nitrogen atoms of the pyrazole ring can be readily functionalized through various alkylation reactions. In an unsubstituted pyrazole, this can lead to a mixture of N1 and N2 isomers, but conditions can often be optimized for regioselectivity.

Methylation: N-methylation is a common modification. Reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate are typically used. To achieve higher regioselectivity, sterically hindered methylating agents can be employed.

Bromoethylation: The introduction of a bromoethyl group onto the pyrazole nitrogen can be accomplished using 1,2-dibromoethane (B42909) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This functionalization introduces a reactive handle that can be used for subsequent cyclization or derivatization reactions.

Cyanomethylation: N-cyanomethylation involves the introduction of a -CH₂CN group. This is typically achieved by reacting the pyrazole with chloroacetonitrile (B46850) or bromoacetonitrile (B46782) in the presence of a base. The resulting N-cyanomethyl pyrazole is a precursor for various other functional groups.

| N-Functionalization | Typical Reagents and Conditions | Functional Group Introduced |

| Methylation | Methyl iodide (CH₃I), K₂CO₃, Acetone | -CH₃ |

| Bromoethylation | 1,2-Dibromoethane, K₂CO₃, DMF | -CH₂CH₂Br |

| Cyanomethylation | Chloroacetonitrile (ClCH₂CN), NaH, THF | -CH₂CN |

Halogenation of the Pyrazole Core

Halogenation of the pyrazole ring is a key transformation for creating versatile synthetic intermediates. As mentioned previously, electrophilic halogenation occurs with high regioselectivity at the electron-rich C4 position.

The reaction with N-halosuccinimides is a standard and efficient method. N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), and N-Chlorosuccinimide (NCS) are used to introduce iodine, bromine, and chlorine, respectively, at the C4 position. These reactions are typically performed under mild, metal-free conditions, making them highly practical and applicable to a wide range of pyrazole substrates. The resulting 4-halopyrazoles are crucial building blocks for cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and other heteroatom substituents.

Chemical Reactivity and Organic Transformations of 1h Pyrazole 3,5 Dicarbaldehyde and Its Derivatives

Reactivity of the Aldehyde Functionalities

The two carbaldehyde groups at the C3 and C5 positions of the pyrazole (B372694) ring are the primary sites for nucleophilic attack and condensation reactions, typical of aromatic aldehydes.

The most prominent reaction of 1H-pyrazole-3,5-dicarbaldehyde involves the condensation of its aldehyde groups with primary amines to form Schiff bases, also known as imines or azomethines (-CH=N-). tandfonline.com This reaction typically proceeds by refluxing the pyrazole dicarbaldehyde with a variety of aromatic or heteroaryl amines, often in the presence of a base like triethylamine or catalyzed by acid. drugbank.comchemicalbook.com The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the azomethine proton (–N=CH–) in ¹H NMR spectra, typically in the range of δ 8.64 to 8.93 ppm. mdpi.comekb.eg

The reaction is generally efficient, providing good to high yields. drugbank.comekb.eg The electronic nature of the substituents on the amine can influence the reaction rate and yield. For instance, the presence of electron-donating groups (e.g., -CH₃) on the aromatic amine can lead to higher yields of the corresponding Schiff base. drugbank.com These pyrazole-based Schiff bases are widely explored as ligands in coordination chemistry and for their potential biological activities. mdpi.comresearchgate.net

| Reactant Amine | Resulting Schiff Base | Notes | Reference |

|---|---|---|---|

| p-methyl aniline | 3a | High yield attributed to the electron-donating substituent. | drugbank.com |

| m-methyl aniline | 3b | High yield attributed to the electron-donating substituent. | drugbank.com |

| p-chloro aniline | 3c | Synthesized in good to high yields. | drugbank.com |

| m-chloro aniline | 3d | Synthesized in good to high yields. | drugbank.com |

| p-bromo aniline | 3e | Synthesized in good to high yields. | drugbank.com |

| m-nitro aniline | 3f | Synthesized in good to high yields. | drugbank.com |

| α-naphthyl amine | 3g | Synthesized in good to high yields. | drugbank.com |

| β-naphthyl amine | 3h | Synthesized in good to high yields. | drugbank.com |

The aldehyde functionalities of this compound can be chemically transformed into other carbonyl-containing groups. A notable conversion is the synthesis of 3,5-diacetylpyrazoles. While direct conversion from the dicarbaldehyde is not the most common route, it is theoretically achievable through a two-step process. First, the reaction of the dicarbaldehyde with an organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li), would lead to the formation of a di-secondary alcohol. Subsequent oxidation of this diol using standard oxidizing agents like chromium trioxide (CrO₃) or manganese dioxide (MnO₂) would yield the target 3,5-diacetylpyrazole.

Alternatively, the aldehyde groups can be oxidized to carboxylic acids. Oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate (B83412) is a known method to produce 1H-pyrazole-3,5-dicarboxylic acid, a structurally related compound. This suggests that the aldehyde groups in this compound could similarly be oxidized to form the dicarboxylic acid derivative.

The formation of Schiff bases from this compound is a reversible process. chemicalbook.com The resulting imine (C=N) bond can be subjected to hydrolysis, particularly under acidic or basic conditions, to regenerate the original aldehyde and primary amine. nih.gov This reversibility is a characteristic feature of imine chemistry.

The aldehyde groups are also susceptible to nucleophilic addition by cyanide ions (CN⁻), typically from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), to form cyanohydrins. This reaction would produce a di-cyanohydrin derivative of the pyrazole. While specific literature on the cyanation of this compound is scarce, this is a fundamental reaction of aldehydes. Furthermore, cyano-functionalized pyrazoles are known, with compounds like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile being used as precursors for various heterocyclic systems. researchgate.netekb.eg The synthesis of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate from the corresponding dicarboxylic acid derivative and 2-bromoacetonitrile has also been reported, demonstrating that the pyrazole core is compatible with the cyano functionality. nih.govnih.gov

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can undergo reactions that functionalize the ring carbons, particularly C4, which is the only available carbon atom for substitution.

Derivatives of this compound, particularly those bearing a halogen at the 4-position, are excellent substrates for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net These reactions are fundamental in modern organic synthesis for creating complex molecular architectures. wikipedia.org

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org Halogenated pyrazoles readily participate in Suzuki-Miyaura reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and styryl groups at the pyrazole core. researchgate.netnih.gov Studies have shown that 4-bromo and 4-chloro pyrazole derivatives are often superior substrates compared to 4-iodo pyrazoles, as they exhibit a lower tendency to undergo a competing dehalogenation side reaction. researchgate.netnih.gov

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org 4-Iodo- or 4-bromopyrazole derivatives can be effectively coupled with various terminal alkynes to produce 4-alkynylpyrazoles. tandfonline.commdpi.com

Heck-Mizoroki Reaction : The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org 1-Protected-4-iodo-1H-pyrazoles have been successfully reacted with various alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org

For these reactions to be applied to this compound, a precursor such as 4-halo-1H-pyrazole-3,5-dicarbaldehyde would be required. The aldehyde groups are generally tolerated under the mild conditions often used for modern cross-coupling reactions, although protection may sometimes be necessary.

| Reaction Name | Catalyst System (Typical) | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd complex (e.g., XPhos Pd G2) + Base (e.g., K₂CO₃) | Halopyrazole + Boronic Acid/Ester | Aryl/Vinyl-pyrazole | researchgate.netnih.gov |

| Sonogashira | Pd complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt + Base (e.g., Et₃N) | Halopyrazole + Terminal Alkyne | Alkynyl-pyrazole | tandfonline.comwikipedia.org |

| Heck-Mizoroki | Pd complex (e.g., Pd(OAc)₂) + Ligand (e.g., P(OEt)₃) + Base | Halopyrazole + Alkene | Alkenyl-pyrazole | wikipedia.orgclockss.org |

Protonation and Deprotonation Behavior of the Pyrazole Moiety

The pyrazole ring contains two nitrogen atoms with different chemical properties, leading to an amphiprotic character. It possesses both a weakly acidic proton on one nitrogen and a weakly basic site on the other. chemicalbook.com

The N-H proton of the pyrazole ring is acidic and can be removed by a base. The pKa for the deprotonation of the N-H proton in the parent 1H-pyrazole is approximately 14.76, indicating it is a weak acid requiring a strong base for deprotonation. drugbank.com The resulting anion is known as pyrazolate. This deprotonation is a key step in many synthetic procedures, including N-alkylation or N-arylation, and is crucial for the formation of many pyrazole-based metal complexes where the pyrazolate anion can act as a bridging ligand.

The second nitrogen atom (at the 2-position), which is not bonded to a hydrogen, has a lone pair of electrons in an sp² hybrid orbital and behaves as a weak base, similar to pyridine (B92270). It can be protonated by an acid to form a pyrazolium cation. nih.gov The pKa of the conjugate acid of 1H-pyrazole is approximately 2.48–2.49. drugbank.comchemicalbook.comchemicalbook.com This means that in strongly acidic solutions, the pyrazole ring will exist in its protonated, cationic form. The electron-withdrawing nature of the two aldehyde groups in this compound would be expected to increase the acidity of the N-H proton and decrease the basicity of the sp² nitrogen compared to the unsubstituted pyrazole.

Coordination Chemistry and Metal Complexes of 1h Pyrazole 3,5 Dicarbaldehyde and Its Derivatives

Ligand Design Principles Utilizing 1H-Pyrazole-3,5-dicarbaldehyde Scaffolds

The design of ligands based on the this compound scaffold is centered on the strategic use of its reactive aldehyde functionalities and the inherent coordinating ability of the pyrazole (B372694) ring. The electron-deficient nature of the pyrazole ring, combined with the reactivity of the two aldehyde groups, makes it a versatile precursor for creating more complex and multi-dentate ligands. These aldehyde groups are readily available for condensation reactions with a variety of amines to form Schiff base ligands, which significantly expands the potential coordination modes and the types of metal complexes that can be formed.

A key principle in utilizing this scaffold is the [1+1] or [2+2] condensation reactions. For instance, the dipodal [2+2] condensation of this compound with a polyamine, followed by reduction, has been used to synthesize new macrocycles. mdpi.com This approach allows for the creation of large, polyaza cavity-shaped molecules with specific sizes and coordination sites. mdpi.comacademicjournals.org The resulting macrocyclic ligands can encapsulate metal ions, with the pyrazole nitrogen atoms and the newly formed secondary amines acting as donor sites.

Furthermore, the pyrazole moiety itself is a critical component of the ligand design. It can act as a chelating ligand, and the N-H proton can be removed, allowing the pyrazole to act as a bridging ligand between two metal centers. researchgate.net This versatility in coordination allows for the construction of polynuclear complexes and coordination polymers. The structural and electronic properties of the resulting complexes can be fine-tuned by introducing different substituents on the pyrazole ring or by varying the polyamine used in the condensation reaction. academicjournals.org The planar geometry of derivatives of this compound, stabilized by π-π stacking, further influences the structure of the resulting metal complexes.

The investigation into pyrazole C-3/C-5 carbaldehydes has led to the development of a variety of biologically significant heterocyclic structures, including Schiff base derivatives and metal complexes. researchgate.net The adaptability of the pyrazole scaffold makes it a valuable component in the design of ligands for a wide range of applications, from materials science to medicinal chemistry. researchgate.netresearchgate.net

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives, particularly the dicarboxylic acid form, are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org The ability of the pyrazole ring and the functional groups at the 3 and 5 positions to coordinate with metal ions in various modes leads to the formation of extended one-, two-, or three-dimensional structures.

The coordination of 1H-pyrazole-3,5-dicarboxylic acid (H3pdc) with lanthanide ions (Ln³⁺) has been shown to produce a variety of coordination polymers with interesting structural features and properties. scite.ai Hydrothermal reactions of lanthanide nitrates with H3pdc and oxalic acid have yielded three-dimensional lanthanide coordination polymers. researchgate.net These compounds are isostructural and exhibit characteristic luminescence of the corresponding lanthanide ions. researchgate.net The thermal stability of these coordination polymers can vary depending on the specific lanthanide ion and the synthesis method employed.

Studies have shown that different synthesis approaches, such as hydrothermal, mechanochemical, and precipitation methods, can influence the thermal properties of the resulting lanthanide coordination polymers. scite.airesearchgate.net For instance, complexes prepared under hydrothermal conditions have been found to exhibit the highest thermal stability. scite.ai The general formula for these complexes is often Ln₂(Hpdca)₃·nH₂O. scite.airesearchgate.net The crystal structure of these polymers reveals that the lanthanide ions are typically coordinated by the carboxylate groups of the pyrazole linker, and in some cases, by water molecules. researchgate.net The pyrazole nitrogen atoms can also participate in coordination, leading to the formation of robust frameworks. scite.ai

Furthermore, 3d-4f heterometallic coordination polymers have been constructed using 3,5-pyrazoledicarboxylic acid, lanthanide chlorides, and copper hydroxycarbonate under hydrothermal conditions. nih.gov These materials can exhibit layered porous structures or three-dimensional frameworks, depending on the specific lanthanide used. nih.gov

A green synthesis method has been developed for a nickel-based Metal-Organic Framework (Ni-MOF) using 1H-pyrazole-3,5-dicarboxylic acid (H₃PDCA) as the organic linker. researchgate.net This synthesis is notable for being conducted at room temperature with water as the solvent. researchgate.net The resulting Ni-PDCA MOF has been characterized by various physicochemical and electrochemical methods. researchgate.net

The structure of this Ni-MOF features Ni²⁺ ions coordinated to the carboxylate groups of the H₃PDCA linker. The infrared spectrum of Ni-PDCA shows peaks corresponding to the symmetric and asymmetric -O-H stretches of water molecules that are bound to the open metal sites within the MOF structure. researchgate.net This indicates that the nickel centers are accessible for further interactions, which is a desirable feature for applications such as sensing.

The reaction of 3,5-pyrazoledicarboxylic acid (LH₃) with organotin compounds has been shown to produce a variety of novel macrocycles, cages, and coordination polymers. acs.orgacs.org The specific product formed depends on the nature of the organotin precursor and the reaction conditions.

For example, the reaction of LH₃ with (PhCH₂)₂SnCl₂ results in a macrocycle-containing coordination polymer. acs.orgacs.org Treatment of this polymer with pyridine (B92270) and water leads to a different coordination polymer, while reaction with 2,4,6-collidine and water affords a compound containing a dodecanuclear oxotin cage as a dication and a hexanuclear tin macrocycle as a dianion. acs.orgacs.org These complex structures are held together by a combination of covalent bonds and hydrogen-bonding interactions, leading to the formation of 2D and 3D supramolecular architectures with large macrocyclic voids. acs.org

The reaction of LH₃ with Me₂SnCl₂ in the presence of KOH yields a heterobimetallic 2D-coordination polymer containing both tin and potassium. acs.orgacs.org In contrast, the reaction with (nBu₃Sn)₂O leads to an unusual Sn-alkyl bond cleavage and the formation of a 2D-coordination polymer where dinuclear tin macrocycles are linked by nBu₃Sn bridges. acs.org The reaction with Ph₃Sn)₂O, however, produces a dinuclear compound where the tin atoms are coordinated only by the carboxylate oxygen atoms. acs.org These studies demonstrate the rich and varied coordination chemistry of pyrazole-dicarboxylates with organotin substrates.

| Organotin Reactant | Product Type | Key Structural Features | Reference |

| (PhCH₂)₂SnCl₂ | Macrocycle-containing coordination polymer | Hexanuclear tin macrocycles | acs.orgacs.org |

| Me₂SnCl₂ / KOH | Heterobimetallic 2D-coordination polymer | Contains both tin and potassium | acs.orgacs.org |

| (nBu₃Sn)₂O | 2D-coordination polymer | Dinuclear tin macrocycles linked by nBu₃Sn bridges | acs.org |

| (Ph₃Sn)₂O | Dinuclear compound | Tin atoms coordinated only by carboxylate oxygens | acs.org |

Pyrazole-based polyaza macrocycles are a significant class of ligands that can be synthesized through the condensation of this compound with various polyamines. mdpi.com These macrocycles are of interest due to their ability to form stable complexes with a range of metal ions. The synthesis of a new macrocycle was achieved through the dipodal [2+2] condensation of this compound with 3-(naphthalen-2-ylmethyl)pentane-1,5-diamine, followed by reduction with NaBH₄. mdpi.com

These macrocyclic ligands possess multiple nitrogen donor atoms from both the pyrazole rings and the polyamine chains, making them effective chelators for metal ions. The introduction of N-heterocyclic rings like pyrazole into the macrocyclic framework increases the number of sp²-hybridized nitrogen donor atoms, which enhances the ability of the macrocycles to complex with both hard and soft cations, including alkali and transition metals. mdpi.com

The complexation of these macrocycles with metal ions can lead to the formation of dinuclear complexes. researchgate.net The coordination of the metal ion can induce deprotonation of the pyrazole N-H, allowing the pyrazole unit to act as a bridge between two metal centers. researchgate.net The resulting complexes can have interesting structural and photophysical properties. For example, the coordination of Zn²⁺ to a specific pyrazole-based macrocycle was found to promote a boat-like conformation that facilitates the formation of an excimer with unique fluorescence emission properties. mdpi.com

The versatility of these pyrazole-based macrocycles makes them promising candidates for applications in areas such as molecular recognition and the development of fluorescent sensors. mdpi.com

Specific Metal Ion Coordination Studies

The coordination chemistry of this compound and its derivatives has been explored with a variety of metal ions. The dicarboxylate derivative, 3,5-pyrazoledicarboxylic acid, has been shown to be a particularly versatile ligand.

In one study, the reaction of 3,5-pyrazoledicarboxylic acid with copper(II) under hydrothermal conditions resulted in the formation of a tricopper(II) complex, specifically octaaquabis(μ2-1H-pyrazole-3,5-dicarboxylato)tricopper(II) tetrahydrate. iucr.org In this complex, the pyrazole-3,5-dicarboxylate ligand acts as a bridging ligand between the copper centers. The copper atoms exhibit both square-planar and square-pyramidal coordination geometries. iucr.org

The coordination of 3,5-pyrazoledicarboxylic acid with zinc(II) has also been investigated. The resulting complexes can be used as precursors for further reactions. For example, a dinuclear Zn²⁺ complex has been formed from the dipyrazolate salt of a pyrazole-containing crown ether. researchgate.net

The coordination of pyrazole-based ligands is not limited to transition metals. There have been studies on the complexation of these ligands with main group metals as well. For instance, the reactions of 3,5-pyrazoledicarboxylic acid with organotin chlorides and oxides have been shown to produce a range of coordination polymers and macrocycles. acs.orgacs.org

Furthermore, pyrazole-based macrocycles have shown interesting coordination behavior with various metal ions. For example, a macrocycle synthesized from this compound and a diamine was found to have five measurable protonation steps and its coordination with Zn²⁺ led to the formation of a fluorescent excimer. mdpi.com

The following table summarizes some of the metal ions that have been studied in coordination with derivatives of this compound:

| Metal Ion | Ligand | Resulting Structure | Key Findings | Reference |

| Lanthanides (Sm, Eu, Tb, Dy) | 3,5-pyrazoledicarboxylic acid | 3D Coordination Polymers | Isostructural, luminescent properties | researchgate.net |

| Nickel(II) | 1H-pyrazole-3,5-dicarboxylic acid | Metal-Organic Framework (MOF) | Green synthesis, potential for sensing applications | researchgate.net |

| Copper(II) | 3,5-pyrazoledicarboxylic acid | Tricopper(II) complex | Bridging ligand, square-planar and square-pyramidal geometries | iucr.org |

| Zinc(II) | Pyrazole-containing crown ether | Dinuclear complex | Formed from dipyrazolate salt | researchgate.net |

| Tin(IV) | 3,5-pyrazoledicarboxylic acid | Coordination polymers and macrocycles | Diverse structures depending on organotin precursor | acs.orgacs.org |

| Zinc(II) | Macrocycle from this compound | 1:1 Complex | Fluorescent excimer formation | mdpi.com |

Chelation and Complexation with Zinc(II) Ions

Ligands derived from this compound readily form stable complexes with Zinc(II) ions. The d¹⁰ electronic configuration of Zn(II) precludes any ligand field stabilization energy, making the coordination geometry dependent on ligand size, steric constraints, and electronic properties.

A notable example involves the bis-terdentate ligand 3,5-bis{[N-(2-pyridylmethyl)amino]methyl}-1H-pyrazole (PMAPH), which is synthesized from this compound. This ligand reacts with Zn(II) salts to form a dinuclear complex, [Zn₂(PMAP)₂]²⁺. acs.org X-ray crystallography confirmed a doubly pyrazolate-bridged structure where each Zn(II) ion is in a distorted octahedral (N₆) coordination environment, with all donor atoms provided by the two deprotonated PMAP⁻ ligands. acs.org

Derivatives with asymmetric 3,5-substituents, such as those containing both carboxylate and hydrazone groups, have also been studied for their complexation with Zn(II). researchgate.netlu.se These studies show the formation of both mononuclear (1:1 metal-to-ligand ratio) and dinuclear (2:1 metal-to-ligand ratio) species in solution. researchgate.netlu.se Crystalline trinuclear, μ-pyrazolato-bridged complexes like [Zn₃(L²⁻³H)₂(NH₃)₅]·4H₂O have been isolated, in which the zinc ions exhibit a distorted trigonal-bipyramidal geometry, coordinated to pyrazolate and hydrazide nitrogen and oxygen atoms, as well as ammonia (B1221849) molecules. researchgate.netlu.se Schiff bases derived from pyrazole aldehydes also form complexes with Zn(II), often resulting in tetrahedral or octahedral geometries depending on the specific ligand and reaction conditions. nih.govtsijournals.com

Table 1: Structural Data for Selected Zinc(II) Complexes with Pyrazole-Derived Ligands

| Complex Formula | Metal Ion Geometry | Bridging Ligand | Nuclearity | Reference |

|---|---|---|---|---|

| Zn₂(PMAP)₂₂·2MeCN | Distorted Octahedral (N₆) | Pyrazolato | Dinuclear | acs.org |

| [Zn₃(L²⁻³H)₂(NH₃)₅]·4H₂O | Distorted Trigonal-Bipyramidal | Pyrazolato | Trinuclear | researchgate.netlu.se |

| [Zn(NS₁)₂] | Distorted Tetrahedral | Thiolato (from Schiff base) | Mononuclear | tsijournals.com |

Coordination Behavior with Copper(II) Ions

The coordination chemistry of this compound derivatives with Copper(II) is extensive, owing to the versatile coordination geometries (square planar, square pyramidal, octahedral) that Cu(II) can adopt. The pyrazolato bridge is particularly effective at mediating magnetic exchange interactions between Cu(II) centers.

Similar to the zinc analogue, the ligand PMAPH forms a dinuclear complex with Cu(II), [Cu₂(PMAP)₂]²⁺, which features a doubly pyrazolate-bridged core and two N₆ distorted octahedral metal centers. acs.org Magnetic measurements on this complex revealed a strong intramolecular antiferromagnetic interaction. acs.org The reaction of 3,5-diformylpyrazole with different amines in the presence of Cu(II) ions can yield either macrocyclic or acyclic dicopper(II) complexes. researchgate.net The reaction of copper(II) carboxylates with pyrazole can produce a variety of species, including mono-, di-, tri-, and even hexanuclear complexes, demonstrating the pyrazole's capacity to build extended structures. acs.org

The unsymmetrical derivative 3-carboxy-5-(2-pyridyl)-1H-pyrazole (H₂L1) forms dinuclear Cu(II) complexes with a [Cu₂L1₂] dimer motif. mdpi.com Depending on the reaction conditions, these dimers can either associate through hydrogen bonding to form discrete units or link via carboxylate bridges to create a 2D coordination polymer. mdpi.com

Table 2: Structural and Magnetic Data for Selected Copper(II) Complexes

| Complex Formula | Cu-Cu Distance (Å) | Coordination Geometry | Magnetic Coupling (J/k_B) | Reference |

|---|---|---|---|---|

| Cu₂(PMAP)₂₂·2MeCN | N/A | Distorted Octahedral (N₆) | -252 K (Antiferromagnetic) | acs.org |

| [Cu₂(L1)(OAc)₂] | N/A | Square-pyramidal | N/A | researchgate.net |

| [Cu₂L1₂(MeOH)₂] | 3.9583(6) | Square-pyramidal | N/A | mdpi.com |

Role of Carboxylate and Pyrazole Nitrogen Atoms in Coordination Modes

The deprotonated pyrazolate anion is a highly effective bridging ligand, primarily adopting an exo-bidentate (μ-N,N') coordination mode that links two metal centers. uninsubria.it This bridging is a recurring motif in the chemistry of ligands derived from this compound and is fundamental to the formation of polynuclear complexes. uninsubria.it While less common, monodentate and endo-bidentate coordination of the pyrazolate ring have also been observed. uninsubria.it

When the aldehyde groups are converted to carboxylates, the resulting pyrazole-dicarboxylate ligand possesses multiple donor sites. The carboxylate groups introduce additional coordination possibilities and can exhibit remarkable flexibility, a phenomenon known as the "carboxylate shift". semanticscholar.org A carboxylate group can coordinate to a metal center in several ways, including monodentate, bidentate chelating, and various bridging modes (e.g., μ-η¹:η¹). semanticscholar.org This versatility allows for the construction of complex coordination polymers with varied dimensionality and properties. acs.org

Dinuclear and Higher Nuclearity Polymetallic Complexes

The ability of the pyrazolate ring to act as an exo-bidentate bridge is a key driver for the self-assembly of dinuclear and higher nuclearity complexes from ligands derived from this compound. researchgate.net The side arms resulting from the modification of the aldehyde groups provide additional donor atoms that complete the coordination sphere of the metal ions, leading to stable, discrete polymetallic molecules or extended coordination polymers. acs.org

Dinuclear complexes are the most common, with doubly-bridged pyrazolato cores, [M(μ-pz)₂M], being particularly prevalent. acs.org Ligands derived from the dicarbaldehyde have been used to synthesize dinuclear complexes of a wide range of transition metals, including Zn(II), Cu(II), Ni(II), and Fe(II)/Fe(III). acs.orgacs.org

Higher nuclearity complexes are also readily accessible. Trinuclear zinc complexes and tri- and hexanuclear copper complexes have been reported, often based on a triangular [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ core. researchgate.netlu.seacs.org The use of this compound derivatives in metal-templated macrocyclization reactions can also lead to polymetallic structures. eurekalert.org For example, the templated condensation of a pyrazole dialdehyde (B1249045) with diethylenetriamine (B155796) in the presence of Dy(III) salts unexpectedly yielded a tetranuclear complex, [Dy₄(μ₃-OH)₂(L¹)₂(μ₂-OH)₂(DMF)₄]⁴⁺, instead of the expected dinuclear macrocycle. rsc.org This demonstrates the rich structural possibilities that arise from this versatile building block, enabling the construction of complex polymetallic assemblies with unique magnetic and material properties. eurekalert.orgrsc.org

Supramolecular Architectures and Self Assembly Involving 1h Pyrazole 3,5 Dicarbaldehyde Derivatives

Hydrogen Bonding Networks in Pyrazole (B372694) Derivatives

Hydrogen bonding is a predominant force in the self-assembly of pyrazole derivatives, owing to the presence of both hydrogen bond donors (N-H group) and acceptors (the sp2 hybridized nitrogen atom) within the pyrazole ring. This dual functionality allows for the formation of a variety of hydrogen-bonded motifs, such as dimers, trimers, tetramers, and extended chains (catemers). mdpi.comresearchgate.net The specific nature and pattern of these hydrogen bonds are influenced by the substituents on the pyrazole core.

In derivatives of 1H-pyrazole-3,5-dicarbaldehyde that have been modified to include hydroxyl or carboxyl groups, intermolecular O-H…O hydrogen bonds play a crucial role in the formation of supramolecular structures. For instance, in pyrazole derivatives containing carboxylic acid moieties, strong O-H…O interactions can lead to the formation of dimeric structures.

Similarly, N-H…O interactions are prevalent, particularly when carbonyl groups are present. These interactions contribute significantly to the stability and dimensionality of the resulting crystalline solids. The interplay between N-H…O and other hydrogen bonds can lead to the formation of complex two-dimensional and three-dimensional networks.

Aromatic π-Stacking Interactions and their Influence on Crystal Packing

The pyrazole ring, being an aromatic system, can participate in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a significant factor in the crystal packing of pyrazole derivatives. mdpi.comresearchgate.net The geometry of these interactions can vary, with common arrangements including parallel-displaced and T-shaped orientations.

In the solid state, π-stacking interactions often work in concert with hydrogen bonding to direct the self-assembly process. For example, within a hydrogen-bonded layer of pyrazole derivatives, π-stacking interactions between the layers can lead to the formation of a stable three-dimensional structure. The strength and nature of these π-stacking interactions can be modulated by the substituents on the pyrazole and any appended aryl rings, thereby providing a tool for crystal engineering. The interplay of π-stacking with other intermolecular forces is crucial in determining the final crystal architecture. rsc.org

Formation of One-Dimensional and Three-Dimensional Supramolecular Frameworks

The directional nature of hydrogen bonding and the cooperative effect of π-stacking interactions in this compound derivatives facilitate the construction of well-defined supramolecular frameworks with varying dimensionalities. researchgate.netmdpi.commdpi.com One-dimensional (1D) chains, or catemers, are a common motif where pyrazole units are linked head-to-tail through N-H…N hydrogen bonds.

By introducing additional functional groups capable of forming hydrogen bonds at the 3 and 5 positions, such as in 1H-pyrazole-3,5-dicarboxylic acid, the dimensionality of the assembly can be extended. For example, the carboxylic acid groups can form hydrogen-bonded dimers, which can then be further connected through the pyrazole N-H…N interactions, leading to the formation of two-dimensional (2D) sheets. These sheets can then stack upon one another, stabilized by interlayer interactions, to form a three-dimensional (3D) framework. The synthesis of molecular frameworks containing pyrazole and other heterocycles has been explored to create enhanced three-dimensional shape diversity. nih.gov

Self-Assembly Processes in Different Phases

The self-assembly of this compound derivatives is not limited to the solid state but can also occur in solution and at interfaces. The principles of molecular recognition that govern crystal formation are also at play in these different phases, leading to the formation of discrete supramolecular aggregates or extended networks.

A notable example of self-assembly in solution involves the use of 1H-pyrazole-3,5-dicarboxylic acid (PDC), a derivative of this compound, to direct the assembly of gold nanoparticles (AuNPs). nih.gov The aromatic nitrogen and carboxylate groups of PDC can interact with metal ions and the surface of gold nanoparticles.

In a study, the combination of PDC, Zn(II) ions, and AuNPs in solution triggered a self-assembly process, resulting in the formation of unique supra-plates at room temperature. nih.govresearchgate.net The time-dependent analysis of this process demonstrated the crucial role of both the PDC ligand and the metal ion in mediating the aggregation of the nanoparticles into well-defined structures. This highlights the potential of pyrazole derivatives in controlling the organization of nanoscale building blocks, opening avenues for the fabrication of novel functional materials.

Formation of Helical Supramolecular Structures

The self-assembly of 1H-pyrazole derivatives is a powerful route to constructing ordered supramolecular architectures. The pyrazole moiety possesses both a hydrogen bond donor (the N-H group) and an acceptor (the sp² nitrogen atom), facilitating the formation of robust intermolecular connections. One of the most fascinating outcomes of this self-assembly is the formation of helical structures.

These helical arrangements often arise from a specific hydrogen-bonding motif known as a catemer. researchgate.netresearchgate.net In a catemer, molecules are linked head-to-tail, forming an extended one-dimensional chain. nih.gov This chain can then twist into a helix to accommodate the steric and electronic demands of the substituents on the pyrazole ring. The pitch of the helix, or the number of molecules required to complete one full turn, is sensitive to the nature of these substituents. researchgate.net For instance, studies on various pyrazole derivatives have identified helical catemers requiring two, three, four, or even six molecules to complete a single turn. researchgate.net

The formation of these ordered structures is not solely dependent on hydrogen bonding. Other non-covalent interactions, such as π–π stacking between the aromatic pyrazole rings, play a crucial role in stabilizing the assembly. Furthermore, the introduction of chiral centers into the pyrazole derivatives can lead to the self-assembly of homochiral structures, such as dimers and larger arrays, driven by stereospecific molecular recognition. mdpi.com While the primary focus has been on simpler pyrazole systems, these principles of hydrogen-bond-driven helical assembly are directly applicable to derivatives of this compound, where the aldehyde groups can further influence the packing and dimensionality of the resulting supramolecular structures.

Principles of Crystal Engineering and Polymorphism

Crystal engineering is the rational design of functional solid-state materials by controlling the assembly of molecular components through an understanding of intermolecular interactions. nih.gov For this compound and its analogs, crystal engineering primarily relies on the predictable and directional nature of hydrogen bonds and other non-covalent forces to guide the formation of specific crystalline lattices. tandfonline.com

The dominant interactions governing the crystal packing of pyrazole derivatives are N-H···N hydrogen bonds, which lead to the formation of various motifs such as dimers, trimers, and tetramers. researchgate.netresearchgate.netnih.gov The stability and prevalence of these motifs can be tuned by substituents that alter the steric hindrance or electronic properties of the pyrazole core. In addition to the primary hydrogen bonds, weaker interactions like C-H···O and π–π stacking between pyrazole rings are also critical in stabilizing the three-dimensional crystal structure. nih.gov

The phenomenon of polymorphism—the ability of a compound to exist in two or more different crystal structures—is a central concept in the crystal engineering of pyrazole derivatives. The final crystalline form can be exquisitely sensitive to the conditions of crystallization, such as solvent, temperature, and pressure. Research on the closely related compound, pyrazole-3,5-dicarboxylic acid (H₃pzdc), in the presence of copper(II) ions provides a compelling illustration of this principle. rsc.org By systematically varying the solvent system and temperature, researchers were able to isolate seven distinct coordination complexes, each with a unique structure and dimensionality. rsc.org This demonstrates how external stimuli can be used to navigate the energetic landscape of crystallization and selectively target different polymorphic or pseudopolymorphic forms.

The table below summarizes the structural variations observed in the Cu(II)-H₃pzdc system, highlighting the profound influence of crystallization conditions.

| Complex | Solvent System | Temperature | Resulting Structure | Dimensionality |

| 1 | Water | Room Temp. | Cyclic dinuclear Cu(II) anionic units | 0D |

| 2 | Water | Hydrothermal | Cyclic dinuclear Cu(II) anionic units (different packing and hydration) | 0D |

| 3 | Water/DMF | Hydrothermal | Coordination chain with [Cu₃(pzdc)₂] units | 1D |

| 4 | Water/Ethanol | Hydrothermal | Anionic tetranuclear Cu(II) complex | 0D |

| 5 | DMF | Hydrothermal | Anionic zigzag coordination chain | 1D |

| 6 | DMF/Acetonitrile (B52724) | Hydrothermal | Ladder-like coordination chain | 1D |

| 7 | Ethanol or Acetonitrile | Hydrothermal | Pillar-layer cationic coordination framework | 3D |

This table is based on data for the related compound pyrazole-3,5-dicarboxylic acid to illustrate the principles of polymorphism and crystal engineering. rsc.org

These findings underscore the core principles of crystal engineering: by carefully selecting building blocks and controlling assembly conditions, it is possible to direct the formation of crystalline solids with desired architectures and properties. The same principles apply to this compound, where the interplay of strong hydrogen bonding, weaker interactions, and external factors dictates the resulting solid-state structure.

Computational and Theoretical Investigations of 1h Pyrazole 3,5 Dicarbaldehyde and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide a quantitative picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to determine optimized molecular geometries, electronic properties, and thermodynamic parameters. For 1H-pyrazole-3,5-dicarbaldehyde and its derivatives, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict the most stable conformation of the molecule. researchgate.net

Geometry optimization calculations confirm the bond lengths and angles of the pyrazole (B372694) ring and its aldehyde substituents, generally showing excellent agreement with experimental data from X-ray crystallography. These studies reveal the planarity of the pyrazole ring and the orientation of the dicarbaldehyde groups.

Furthermore, DFT is crucial for analyzing the electronic properties by calculating the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Computational studies on similar pyrazole structures show the HOMO is often localized on the pyrazole ring system, while the LUMO may be distributed over the electron-withdrawing substituent groups. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated, identifying regions susceptible to nucleophilic and electrophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Pyrazole Derivative This table presents typical data obtained from DFT calculations for a substituted pyrazole molecule, illustrating the type of information generated.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| N3-N4 Bond Length | 1.337 Å | Corresponds to experimental bond lengths. researchgate.net |

| C3-C9 Bond Angle | 125.2° | Defines the molecular geometry. |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. worldscientific.comarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). researchgate.net

For aromatic and heterocyclic compounds like this compound, TD-DFT calculations can elucidate the nature of these transitions, such as n→π* or π→π* transitions. The results, including the transition energies and oscillator strengths (a measure of the transition probability), can be compared with experimental UV-Vis spectra to validate the computational model. researchgate.netarxiv.org These calculations are instrumental in understanding how chemical modifications to the pyrazole core affect its photophysical properties. arxiv.org

Table 2: Representative TD-DFT Data for Electronic Transitions in a Pyrazole Derivative This table shows example output from a TD-DFT calculation, detailing the primary electronic transitions.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 275 | 0.11 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 240 | 0.42 | HOMO → LUMO+1 (91%) |

Advanced Analysis of Intermolecular Interactions

Beyond the properties of a single molecule, computational methods can characterize the non-covalent interactions that dictate how molecules arrange themselves in condensed phases, such as crystals.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to define atoms within a molecule and characterize the chemical bonds between them. wiley-vch.de Developed by Richard Bader, QTAIM analysis partitions the molecular space into atomic basins. wiley-vch.de The topology of the electron density is analyzed by locating critical points where the gradient of the density is zero.

A Bond Critical Point (BCP) found between two nuclei indicates a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. ijnc.ir For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative. For weaker, closed-shell interactions like hydrogen bonds or van der Waals forces, both ρ(r) and ∇²ρ(r) are small and positive. QTAIM is used to identify and quantify hydrogen bonds and other weak interactions that stabilize the crystal structure of pyrazole derivatives. ijnc.irmdpi.com

Table 3: Representative QTAIM Parameters for Intermolecular Interactions in a Pyrazole System This table provides typical topological data for bond critical points associated with non-covalent interactions.

| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Nature of Interaction |

| N-H···O | 0.025 | +0.085 | Strong Hydrogen Bond |

| C-H···O | 0.009 | +0.031 | Weak Hydrogen Bond |

| π···π stacking | 0.005 | +0.018 | Van der Waals Interaction |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, consistent with Lewis structures. uni-muenchen.de This method is used to investigate charge transfer and delocalization (conjugative) interactions within a molecule and between molecules. nih.gov

A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de This reveals the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For pyrazole derivatives, NBO analysis can quantify the strength of intermolecular hydrogen bonds by calculating the stabilization energy between a lone pair (LP) on an acceptor atom (like oxygen) and the antibonding orbital (σ*) of a donor bond (like N-H). ijnc.irnih.gov

Table 4: NBO Second-Order Perturbation Analysis for a Pyrazole Derivative Dimer This table illustrates the stabilization energies from key donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (N-H) | 12.5 | Intermolecular Hydrogen Bond |

| LP (N) | π* (C=O) | 37.8 | Intramolecular Resonance nih.gov |

| π (C=C) | π* (C=O) | 21.3 | Intramolecular Conjugation |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is constructed around a molecule, partitioning the space so that the electron density at any point on the surface is contributed equally from the molecule inside and the molecules outside.

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyrazole Derivative This table shows a typical breakdown of intermolecular contacts, quantifying their relative abundance in the crystal packing.

| Contact Type | Contribution (%) | Significance |

| H···H | 55.0% | Represents the largest contribution, typical for organic molecules. nih.gov |

| O···H / H···O | 25.5% | Highlights the importance of hydrogen bonding. as-proceeding.com |

| C···H / H···C | 12.0% | Indicates C-H···π or other weak interactions. |

| N···H / H···N | 6.5% | Points to specific hydrogen bonds involving pyrazole nitrogen. as-proceeding.com |

| Other | 1.0% | Includes C···C, N···O, etc. |

Prediction of Chemical Reactivity and Physical Properties

Theoretical calculations are instrumental in predicting the chemical behavior of this compound. Density Functional Theory (DFT) studies have been particularly useful in understanding its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Energies and Reactivity Indices

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO is a significant parameter for molecular stability.

Table 1: Frontier Molecular Orbital (FMO) Energies and Reactivity Indices of this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available in reviewed sources |

| LUMO Energy (eV) | Data not available in reviewed sources |

| Energy Gap (eV) | Data not available in reviewed sources |

| Fukui Index (Position 3) | ~0.152 |

| Fukui Index (Position 5) | ~0.149 |

Note: Fukui indices suggest nearly identical reactivity at the 3 and 5 positions.

Chemical Potential and Chemical Hardness Calculations

Chemical potential (μ) and chemical hardness (η) are global reactivity descriptors that provide information about the stability and reactivity of a molecule. Chemical potential describes the tendency of electrons to escape from a system, while chemical hardness measures the resistance to a change in electron distribution.

Specific calculated values for the chemical potential and chemical hardness of this compound are not detailed in the available research. However, for the closely related 1H-pyrazole-3-carboxylic acid, these parameters have been calculated using DFT, providing insights into its electronic properties. researchgate.net Generally, a large HOMO-LUMO gap is associated with high chemical hardness, indicating greater molecular stability.

Table 2: Chemical Potential and Chemical Hardness of this compound

| Parameter | Value |

| Chemical Potential (μ) (eV) | Data not available in reviewed sources |

| Chemical Hardness (η) (eV) | Data not available in reviewed sources |

| Chemical Softness (σ) (eV⁻¹) | Data not available in reviewed sources |

| Electrophilicity Index (ω) | Data not available in reviewed sources |

Non-Linear Optical (NLO) Parameters

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β).

There are no specific computational studies on the NLO parameters of this compound found in the reviewed literature. However, research on other pyrazole derivatives, such as 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate, has involved theoretical investigations into their NLO behavior using DFT. tandfonline.com These studies help to establish a general understanding of the NLO potential within the pyrazole family of compounds.

Table 3: Non-Linear Optical (NLO) Parameters of this compound

| Parameter | Value |

| Dipole Moment (μ) (Debye) | Data not available in reviewed sources |

| Polarizability (α) (a.u.) | Data not available in reviewed sources |

| First-Order Hyperpolarizability (β) (a.u.) | Data not available in reviewed sources |

Molecular Modeling of Conformations and Supramolecular Arrangements

Molecular modeling is a powerful tool for studying the three-dimensional structure and intermolecular interactions of molecules. For pyrazole derivatives, understanding their conformation and how they assemble into larger supramolecular structures is key to designing new materials with specific properties.

The conformation of this compound is expected to be largely planar due to the aromaticity of the pyrazole ring. The orientation of the two aldehyde groups can vary, leading to different conformers.

The supramolecular chemistry of pyrazoles is rich, often involving hydrogen bonding and π-π stacking interactions. mdpi.com In the solid state, NH-pyrazoles can form hydrogen-bonded networks that influence the crystal packing. The study of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has shown that even small changes to the molecular structure can significantly affect the supramolecular arrangement, leading to different molecular conformations such as twisted or calyx forms. mdpi.com These findings highlight the complexity and importance of intermolecular forces in determining the solid-state architecture of pyrazole-based compounds. While specific studies on the supramolecular arrangements of this compound are limited, the general principles observed in related structures provide a basis for predicting its behavior.

Biosynthetic Pathways and Biological Relevance of Pyrazole C Nucleosides

Discovery and Elucidation of Pyrazole-C-Nucleoside Biosynthesis (e.g., Formycin and Pyrazofurin)

Formycin A and pyrazofurin are naturally occurring C-nucleoside antibiotics where a ribose sugar is linked to a pyrazole-derived base through a carbon-carbon bond. nih.govnih.gov Formycin A is produced by microorganisms such as Streptomyces kaniharaensis SF-557, while pyrazofurin is a metabolite of Streptomyces candidus NRRL 3601. nih.gov Both compounds exhibit significant biological activities, including antiviral and antitumor properties, which has driven research into their biosynthesis. nih.govnih.gov

The initial elucidation of their biosynthetic pathways relied on feeding experiments with isotopically labeled precursors. Early studies suggested that glutamate and lysine were key building blocks for the pyrazole (B372694) ring, with lysine providing at least one of the nitrogen atoms. frontiersin.orgnih.gov It was also demonstrated that D-ribose is the direct precursor for the ribofuranosyl moiety of both pyrazofurin and formycin. rsc.org

However, more recent and detailed investigations have revised the initial understanding of the pyrazole core formation. It has been conclusively shown that the hydrazine (B178648) synthetase enzymes involved in the pathway are specific for D-glutamic acid, not L-glutamic acid as previously believed. nih.govacs.org This discovery was a significant step in clarifying the precise molecular origins and assembly of these complex natural products. nih.gov The journey to understand their formation highlights a combination of classical tracer studies and modern genetic and enzymatic analyses.

| Compound | Producing Organism | Key Precursors |

| Formycin A | Streptomyces kaniharaensis | D-Glutamic acid, Lysine, D-Ribose |

| Pyrazofurin | Streptomyces candidus | D-Glutamic acid, Lysine, D-Ribose |

Identification and Characterization of C-Glycoside Synthases (e.g., PyfQ, ForT)

A pivotal step in the biosynthesis of formycin and pyrazofurin is the formation of the characteristic C-glycosidic bond that links the pyrazole base to the ribose sugar. This reaction is catalyzed by a class of enzymes known as C-glycoside synthases. researchgate.net

Through genome screening of Streptomyces candidus, the biosynthetic gene cluster for pyrazofurin (pyf) was identified. researchgate.net This led to the characterization of the gene product PyfQ, which functions as the C-glycoside synthase in this pathway. In vitro studies demonstrated that PyfQ catalyzes the coupling of 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid (HPDA) with phosphoribosyl pyrophosphate (PRPP) to yield the C-glycoside product, carboxyhydroxypyrazole ribonucleotide (CHPR). researchgate.net